4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 6, a methyl group at position 1, and an aldehyde group at position 3 on the indole ring. It has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .
The action of indole derivatives can also be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. It is an essential and efficient chemical precursor for generating biologically active structures
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
The synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone as starting materials under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5, using reagents like halogens or nitrating agents
Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted indole derivatives.
Scientific Research Applications
4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carboxaldehyde: Lacks the methoxy and methyl groups, making it less substituted and potentially less active in certain reactions.
4-Methoxy-1-methylindole: Similar but lacks the aldehyde group, affecting its reactivity and applications.
6-Methyl-1H-indole-3-carbaldehyde: Similar but lacks the methoxy groups, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
4,6-dimethoxy-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-6-8(7-14)12-10(13)4-9(15-2)5-11(12)16-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAYNLZGYKRPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2OC)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.